REACTION_CXSMILES
|
[CH3:1][C:2]([OH:5])([CH3:4])[CH3:3].Cl[S:7]([N:10]=[C:11]=[O:12])(=[O:9])=[O:8].[CH:13]1([NH2:16])[CH2:15][CH2:14]1>C(Cl)Cl>[CH:13]1([NH:16][S:7]([NH:10][C:11](=[O:12])[O:5][C:2]([CH3:4])([CH3:3])[CH3:1])(=[O:9])=[O:8])[CH2:15][CH2:14]1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)N=C=O
|
Name
|
|
Quantity
|
1.96 mL
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stirring at RT for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rose to 30° C
|
Type
|
CUSTOM
|
Details
|
leaving the reaction mixture
|
Type
|
WAIT
|
Details
|
to stand at RT for 16 hours
|
Duration
|
16 h
|
Type
|
WASH
|
Details
|
It was then washed 3 times with 15 ml of water each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)NS(=O)(=O)NC(OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |